![molecular formula C15H19N3O B2750647 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline CAS No. 2195937-66-5](/img/structure/B2750647.png)

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

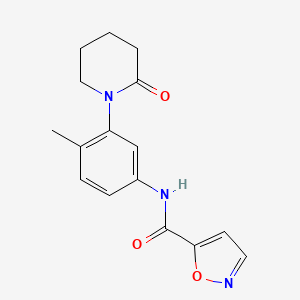

Metal-Free C3-Alkoxycarbonylation of Quinoxalin-2(1H)-Ones

A practical protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions. This method facilitates the efficient preparation of various quinoxaline derivatives, highlighting the compound's utility in synthesizing bioactive motifs under mild conditions (Xie et al., 2019).

Biological Activities

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline N,N-dioxide and some derivatives have demonstrated antimicrobial activity against bacterial and yeast strains. Compounds like 2-methylquinoxaline-1,4-dioxide and related derivatives showed potential as new drugs for antimicrobial chemotherapy due to their low minimum inhibitory concentrations and comprehensive bacterial strain elimination (Vieira et al., 2014).

Photophysical and Photochemical Studies

Unusual Photophysical Switching in a Ru(II) Diimine DNA Probe

Research into quinoxaline derivatives like 2-(4-methyl-piperazin-1-yl)-quinoxaline has led to discoveries in photophysical properties, with potential applications as photochemical and photophysical probes for nucleic acids due to their unique luminescent behaviors in various solvents and upon DNA binding (O'donoghue et al., 2004).

Pesticidal Activities

Synthesis and Pesticidal Activities of New Quinoxalines

Quinoxaline derivatives have shown varied pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. The synthesis and bioassay of novel quinoxaline derivatives highlight their potential as new pesticides, with certain compounds demonstrating significant activity against plant pathogens and insects (Liu et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1h-indoles, have been reported to act as potent and selective antagonists of the 5-ht6 receptor . The 5-HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is involved in cognitive function .

Mode of Action

If it acts similarly to related compounds, it may bind to its target receptor and inhibit its activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

5-ht6 receptor antagonists are known to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .

Pharmacokinetics

The lead compound from the series of [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1h-indoles shows a good pharmacokinetic profile .

Result of Action

Antagonism of the 5-ht6 receptor has been suggested to potentially provide effective treatment towards cognitive dysfunction associated with alzheimer’s disease .

Eigenschaften

IUPAC Name |

2-methyl-3-(1-methylpiperidin-4-yl)oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-15(19-12-7-9-18(2)10-8-12)17-14-6-4-3-5-13(14)16-11/h3-6,12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPDDEDUBDWJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)

![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)

![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)

![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)

![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)

![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)